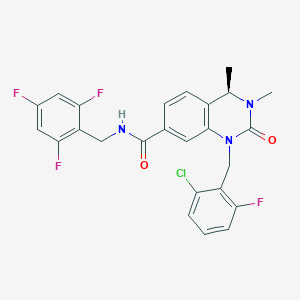
(R)-Hydroxy Iloperidone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Hydroxy Iloperidone-d3 is a deuterated form of Iloperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hydroxy Iloperidone-d3 involves the incorporation of deuterium into the Iloperidone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of ®-Hydroxy Iloperidone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
®-Hydroxy Iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
®-Hydroxy Iloperidone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Iloperidone and its metabolites.
Biology: Employed in studies involving receptor binding and pharmacokinetics.
Medicine: Utilized in the development and testing of new antipsychotic drugs.
Industry: Applied in the production of high-purity deuterated compounds for research and development .
Mecanismo De Acción
The mechanism of action of ®-Hydroxy Iloperidone-d3 involves its interaction with various neurotransmitter receptors, including dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, blocking their activity and thereby exerting its antipsychotic effects. The molecular targets include the dopamine D2 receptor and the serotonin 5-HT2 receptor, among others .
Comparación Con Compuestos Similares
Similar Compounds
Iloperidone: The non-deuterated form of the compound, used as an antipsychotic.
Deuterated Iloperidone: Other deuterated forms of Iloperidone, such as Iloperidone-d1 and Iloperidone-d2.
Uniqueness
®-Hydroxy Iloperidone-d3 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
Propiedades
Fórmula molecular |
C24H29FN2O4 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1/i2D3 |
Clave InChI |
SBKZGLWZGZQVHA-ZMAHMCKTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
SMILES canónico |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)











